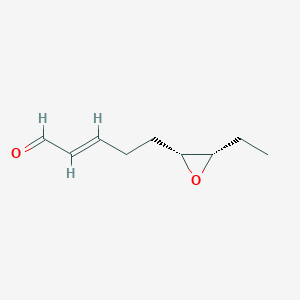
rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” is an organic compound that belongs to the class of epoxides and aldehydes. This compound features an oxirane ring (epoxide) and an aldehyde functional group, making it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” typically involves the following steps:
Epoxidation: The starting material, a suitable alkene, undergoes epoxidation using a peracid (e.g., m-chloroperbenzoic acid) to form the oxirane ring.
Aldehyde Formation: The resulting epoxide is then subjected to oxidation conditions to introduce the aldehyde functional group. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted epoxides
Aplicaciones Científicas De Investigación
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of “rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. The aldehyde group can form Schiff bases with amines, further contributing to its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Epoxides: Compounds with an oxirane ring, such as ethylene oxide and propylene oxide.
Aldehydes: Compounds with an aldehyde group, such as benzaldehyde and acetaldehyde.
Uniqueness
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” is unique due to the presence of both an epoxide and an aldehyde functional group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(E)-5-[(2R,3S)-3-ethyloxiran-2-yl]pent-2-enal |
InChI |
InChI=1S/C9H14O2/c1-2-8-9(11-8)6-4-3-5-7-10/h3,5,7-9H,2,4,6H2,1H3/b5-3+/t8-,9+/m0/s1 |
Clave InChI |
ZSTYAQLLVODWMQ-AFRAPRFESA-N |
SMILES isomérico |
CC[C@H]1[C@H](O1)CC/C=C/C=O |
SMILES canónico |
CCC1C(O1)CCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


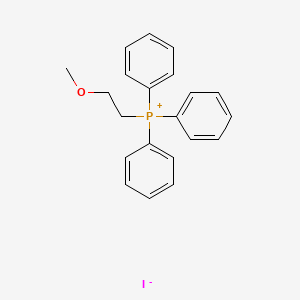
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
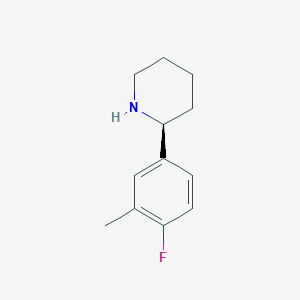
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

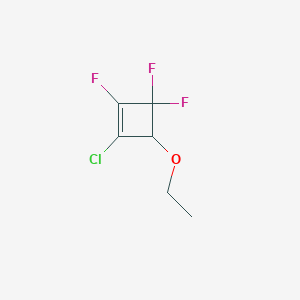
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)

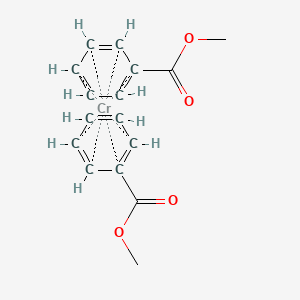
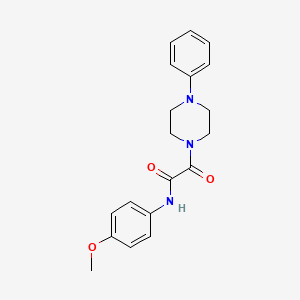

![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
